molecular formula C14H11FO4 B6398880 3-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid CAS No. 1261995-11-2

3-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid

Cat. No.: B6398880
CAS No.: 1261995-11-2
M. Wt: 262.23 g/mol
InChI Key: SZXFHQPQNJBAAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid is an organic compound with a complex structure that includes both fluorine and hydroxyl functional groups

Properties

IUPAC Name

3-(3-fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXFHQPQNJBAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689393
Record name 3'-Fluoro-5'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-11-2
Record name 3'-Fluoro-5'-hydroxy-5-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Fluoro-Hydroxy Intermediate: The initial step involves the introduction of a fluorine atom and a hydroxyl group onto a benzene ring. This can be achieved through electrophilic aromatic substitution reactions.

    Methoxylation: The next step involves the introduction of a methoxy group onto the benzene ring. This can be done using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Coupling Reaction: The final step involves coupling the fluoro-hydroxy intermediate with a benzoic acid derivative. This can be achieved using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of 3-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Fluoro-5-oxophenyl)-5-methoxybenzoic acid.

    Reduction: Formation of 3-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzyl alcohol.

    Substitution: Formation of 3-(3-Amino-5-hydroxyphenyl)-5-methoxybenzoic acid.

Scientific Research Applications

3-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-5-hydroxyphenylboronic acid
  • 3-Fluoro-5-methoxyphenylboronic acid
  • 3-Fluoro-5-hydroxybenzoic acid

Uniqueness

3-(3-Fluoro-5-hydroxyphenyl)-5-methoxybenzoic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.